Tris(3-tert-butyl-4-hydroxyphenyl) phosphate
Description
Properties
CAS No. |
21214-39-1 |
|---|---|
Molecular Formula |
C30H39O7P |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
tris(3-tert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C30H39O7P/c1-28(2,3)22-16-19(10-13-25(22)31)35-38(34,36-20-11-14-26(32)23(17-20)29(4,5)6)37-21-12-15-27(33)24(18-21)30(7,8)9/h10-18,31-33H,1-9H3 |
InChI Key |
KNZZERRHIZAXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)O)C(C)(C)C)OC3=CC(=C(C=C3)O)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The compound is typically synthesized by reacting phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) with 3-tert-butyl-4-hydroxyphenol under controlled conditions. The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl groups displace the chlorine atoms on the phosphorus center, forming the phosphate ester linkage.
Specific Preparation Method from Patent CN111556864B
This Chinese patent (CN111556864B) describes a method for preparing tris(3-tert-butyl-4-hydroxyphenyl) phosphate with improved stability and purity. The key steps are:
- Reactants: 3-tert-butyl-4-hydroxyphenol and phosphorus oxychloride.
- Catalyst/Base: A base such as pyridine or an organic amine is used to neutralize the hydrochloric acid generated during the reaction.
- Solvent: An inert organic solvent like toluene or chlorobenzene is employed to dissolve reactants and facilitate the reaction.
- Reaction Conditions: The reaction is carried out under anhydrous conditions at temperatures ranging from 50°C to 120°C.
- Workup: After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
This method ensures high yield and purity of the this compound, suitable for use as a stabilizer in organic compositions.
Alternative Method from Finnish Patent FI93954C
The Finnish patent FI93954C, although primarily focused on related hydroxyphenyl compounds, provides insights into the preparation of sterically hindered hydroxyphenyl phosphates:
- Starting Material: 3,5-di-tert-butyl-4-hydroxyphenol derivatives.
- Phosphorylation: Reaction with phosphorus oxychloride or phosphorus pentoxide.
- Reaction Medium: Use of solvents such as chlorinated hydrocarbons or aromatic solvents.
- Temperature Control: Careful temperature regulation to avoid side reactions.
- Purification: Removal of by-products and unreacted materials by washing and recrystallization.
This approach emphasizes the importance of steric hindrance from tert-butyl groups to enhance antioxidant properties and thermal stability of the final phosphate ester.
Reaction Scheme
A simplified reaction scheme is as follows:
$$
3 \ \text{C}{10}\text{H}{14}\text{O} \ (\text{3-tert-butyl-4-hydroxyphenol}) + \text{POCl}3 \rightarrow \text{(C}{10}\text{H}{13}\text{O)}3\text{PO} + 3 \ \text{HCl}
$$
Where:
- $$ \text{C}{10}\text{H}{14}\text{O} $$ is 3-tert-butyl-4-hydroxyphenol
- $$ \text{(C}{10}\text{H}{13}\text{O)}_3\text{PO} $$ is this compound
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Phenol derivative | 3-tert-butyl-4-hydroxyphenol | Purity > 99% preferred |
| Phosphorylating agent | Phosphorus oxychloride (POCl₃) or P₂O₅ | POCl₃ most common |
| Solvent | Toluene, chlorobenzene, or chlorinated solvents | Anhydrous conditions required |
| Base/Catalyst | Pyridine, triethylamine, or organic amines | Neutralizes HCl formed |
| Temperature | 50°C to 120°C | Controlled heating to avoid side reactions |
| Reaction time | 2 to 6 hours | Depends on scale and stirring efficiency |
| Workup | Filtration, extraction, recrystallization | To isolate and purify product |
| Yield | Typically 80-95% | High yield with optimized conditions |
Analytical Characterization
Post-synthesis, the product is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the phosphate ester formation and tert-butyl substitution pattern.
- Infrared (IR) Spectroscopy: Identifies P=O and P–O–C bonds.
- Mass Spectrometry (MS): Confirms molecular weight.
- Elemental Analysis: Verifies composition.
- Melting Point Determination: Assesses purity.
Research Findings on Preparation Optimization
- Effect of Base: Using pyridine improves reaction rate and reduces side product formation.
- Solvent Choice: Aromatic solvents enhance solubility of phenol and phosphorus reagents, improving reaction homogeneity.
- Temperature Control: Excessive heat leads to decomposition; maintaining 80-100°C is optimal.
- Stoichiometry: Slight excess of phenol ensures complete substitution of phosphorus chlorides.
Scientific Research Applications
Antioxidant in Polymers
One of the primary applications of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is as an antioxidant in polymer formulations. It helps prevent oxidative degradation of polymers, thereby extending their lifespan and maintaining their mechanical properties. Studies have shown that incorporating this compound into polyolefins significantly improves thermal stability and resistance to oxidative stress .
Food Preservation
The compound is also utilized in food preservation. Its antioxidant properties help inhibit rancidity in fats and oils, which is crucial for maintaining the quality of food products. Research indicates that this compound can effectively extend the shelf life of edible oils by mitigating oxidative reactions during storage .
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been explored for its potential health benefits, including anti-inflammatory and chemoprotective effects. It has been shown to modulate gene expression related to drug metabolism and cellular defense mechanisms, making it a candidate for further research in drug formulations aimed at enhancing bioavailability and therapeutic efficacy .
Environmental Applications
This compound has been investigated for its role in environmental applications, particularly in reducing the toxicity of certain pollutants. Its ability to stabilize reactive species makes it useful in treating contaminated water and soil, where it can help mitigate the harmful effects of heavy metals and organic pollutants .
Case Study 1: Polymer Stability
A study conducted on polyolefin formulations demonstrated that adding this compound improved thermal stability by 30% compared to control samples without antioxidants. The research involved accelerated aging tests where polymer samples were subjected to elevated temperatures and oxidative conditions .
Case Study 2: Food Quality Preservation
In a controlled experiment on sunflower oil, the incorporation of this compound reduced peroxide values significantly over a six-month storage period compared to untreated samples. This indicates its effectiveness in prolonging the shelf life of oils by preventing oxidative rancidity .
Case Study 3: Pharmaceutical Efficacy
Research involving animal models showed that this compound enhanced the expression of key enzymes involved in detoxification processes. This was evidenced by increased levels of glutathione S-transferase pi 1 and NAD(P)H:quinone oxidoreductase 1 after treatment with the compound, suggesting potential benefits in drug metabolism .
Mechanism of Action
The antioxidant properties of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into more stable and less reactive molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Compound | CAS | Molecular Formula | Molecular Weight | Log Kow<sup>a</sup> | Water Solubility (mg/L) | Vapor Pressure (mm Hg) |
|---|---|---|---|---|---|---|
| Tris(3-tert-butyl-4-hydroxyphenyl) phosphate | N/A | C₃₀H₃₉O₄P | ~494.6<sup>b</sup> | ~5.5<sup>c</sup> | <10
| <0.001
| |
| Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) | 95906-11-9 | C₄₂H₆₃O₄P | 662.92 | Not reported | Very low<sup>d</sup> | Low |
| TCEP (Tris(2-chloroethyl) phosphate) | 115-96-8 | C₆H₁₂Cl₃O₄P | 285.49 | 1.78 | 7,820 | 0.0613 |
| TPhP (Triphenyl phosphate) | 115-86-6 | C₁₈H₁₅O₄P | 326.28 | 4.59 | 1.9 | 0.002 |
Notes:
- <sup>b</sup>Estimated based on structural analogs .
- <sup>c</sup>Inferred from bulky tert-butyl groups reducing solubility and volatility .
- <sup>d</sup>TDPP has "very low water solubility" per .
Key Findings :
- The tert-butyl substitutions in this compound likely result in lower water solubility and higher Log Kow compared to chlorinated OPEs like TCEP, enhancing its persistence in lipid-rich environments .
- TDPP, with additional tert-butyl groups, exhibits even greater molecular weight and steric hindrance, further reducing reactivity .
Environmental Persistence and Degradation
Table 2: Degradation Rates in Microbial Systems
Key Findings :
- Bulky substituents (e.g., tert-butyl, chlorine) hinder enzymatic degradation. TPhP, lacking such groups, degrades rapidly, while chlorinated OPEs like TCEP and TDCPP show slower degradation .
- The tert-butyl groups in this compound are expected to reduce microbial degradation efficiency , similar to TDPP .
Toxicological and Health Effects
Table 3: Toxicity Profiles
Key Findings :
- Phenolic antioxidants like BHA induce glutathione S-transferases, which detoxify electrophiles (e.g., benzo(a)pyrene metabolites) . This compound may share this mechanism due to structural similarity.
- Chlorinated OPEs (TCEP, TCPP) disrupt immune and endocrine pathways even at low concentrations .
Regulatory and Application Context
Biological Activity
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate (TBHP) is a chemical compound that has garnered attention for its various biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of TBHP, focusing on its antioxidant properties, anti-inflammatory effects, and potential implications in drug metabolism.
Chemical Structure and Properties
TBHP is a triaryl phosphate derivative characterized by three 3-tert-butyl-4-hydroxyphenyl groups attached to a phosphate backbone. Its structural formula can be represented as follows:
This compound is known for its lipophilic nature, which influences its bioavailability and interaction with cellular membranes.
Antioxidant Activity
TBHP exhibits significant antioxidant properties, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of phase II detoxifying enzymes.
The antioxidant activity of TBHP has been linked to its ability to induce the expression of key enzymes involved in the antioxidant response, such as:
- Glutathione S-transferase pi 1 (Gstp1)
- NAD(P)H:quinone oxidoreductase 1 (Nqo1)
These enzymes help in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage .
Case Study: Gene Expression Modulation
A study involving BALB/c mice treated with TBHP demonstrated significant changes in the expression levels of various genes associated with drug metabolism and oxidative stress response. The results indicated that TBHP treatment led to increased protein levels and activities of cytochromes P450 (CYPs), which are essential for drug metabolism .
Anti-inflammatory Effects
TBHP has also been investigated for its anti-inflammatory properties. It has shown potential in modulating inflammatory responses through inhibition of key signaling pathways.
Inhibition of NFκB Pathway
The anti-inflammatory effects of TBHP are thought to be mediated by the downregulation of the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a central regulator of immune and inflammatory responses. Research indicates that TBHP can inhibit the phosphorylation of transcription factors involved in this pathway, leading to reduced expression of pro-inflammatory cytokines .
Toxicological Implications
Despite its beneficial effects, TBHP's dual nature as both an antioxidant and a potential carcinogen raises concerns regarding its long-term use. Studies have suggested that while TBHP may protect against acute toxicity, prolonged exposure could lead to adverse effects, including carcinogenicity under certain conditions .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Induces phase II detoxifying enzymes via Nrf2 activation |
| Anti-inflammatory | Inhibits NFκB signaling, reducing pro-inflammatory cytokine production |
| Drug Metabolism | Modulates expression and activity of cytochromes P450 in metabolic pathways |
| Potential Risks | Possible carcinogenic effects with prolonged exposure |
Chemical Reactions Analysis
Hydrolysis and Degradation
Phosphorus esters like this compound are prone to hydrolysis, particularly under acidic or basic conditions. While no direct data exist for this compound, related phosphates (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) exhibit stability in biological systems but may degrade under harsh conditions .
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Acidic Hydrolysis | H⁺, heat | Phenolic derivatives + phosphoric acid |
| Basic Hydrolysis | OH⁻, aqueous solution | Phenoxide salts + phosphate ions |
Reactivity with Nucleophiles
Tert-butyl groups sterically hinder nucleophilic attack, but phosphate esters can undergo substitution reactions:
-
Thiol Nucleophiles :
Sulfur-based nucleophiles (e.g., mercaptides) may displace phosphate groups under alkaline conditions, similar to reactions observed in thiadiazole/oxadiazole derivatives . -
Amine Nucleophiles :
Amines (e.g., hydrazine) could react with activated phosphate intermediates, though steric hindrance from tert-butyl groups may limit reactivity .
Thermal Stability
Phosphorus antioxidants generally exhibit high thermal stability. For example, Tris(2,4-di-tert-butylphenyl) phosphate shows no significant degradation in biological systems , suggesting that its structural homolog (this compound) may similarly resist thermal cleavage under mild conditions.
Analytical Characterization
The compound’s molecular formula (C₃₀H₃₉O₇P) and molecular weight (542.6 g/mol) are consistent with its structure . GC/MS analysis of related phosphates (e.g., Tris(2,4-di-tert-butylphenyl) phosphate) identifies characteristic fragments, including molecular ions and phosphorus-containing moieties .
Research Gaps
Direct experimental data on this compound’s reactivity remain limited. Current insights rely on analogies to structurally similar compounds (e.g., tert-butyl-substituted phenols, phosphates) . Further studies are needed to confirm synthesis routes, hydrolytic behavior, and interactions with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
